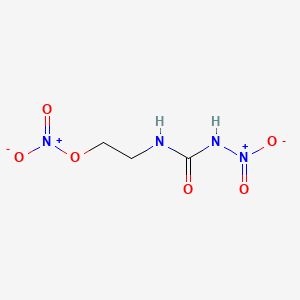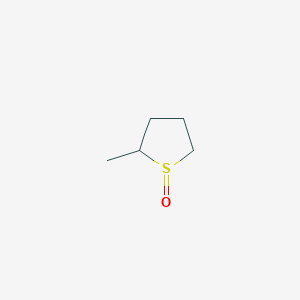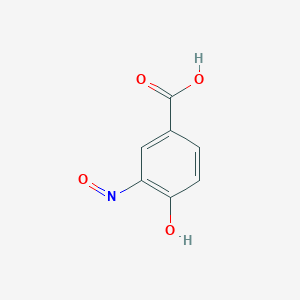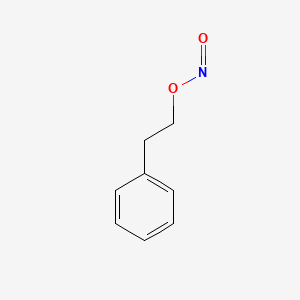
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate is a chemical compound with significant applications in various fields. This compound is a derivative of urea, which is widely known for its use in fertilizers and industrial applications. The addition of the hydroxyethyl and nitro groups to the urea molecule enhances its chemical properties, making it useful in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate typically involves the reaction of urea with ethylene oxide to form 2-hydroxyethyl urea. This intermediate is then nitrated using nitric acid to introduce the nitro group. The reaction conditions for these steps include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted urea compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
2-Hydroxyethyl Urea: An intermediate in the synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate, used in cosmetics and personal care products.
Nitro Urea Derivatives: Compounds with similar nitro groups, used in pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to the combination of the hydroxyethyl and nitro groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective .
Properties
CAS No. |
35467-00-6 |
|---|---|
Molecular Formula |
C3H6N4O6 |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
2-(nitrocarbamoylamino)ethyl nitrate |
InChI |
InChI=1S/C3H6N4O6/c8-3(5-6(9)10)4-1-2-13-7(11)12/h1-2H2,(H2,4,5,8) |
InChI Key |
BFGCTTNIBFQFKS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[N+](=O)[O-])NC(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)



![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)


![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
